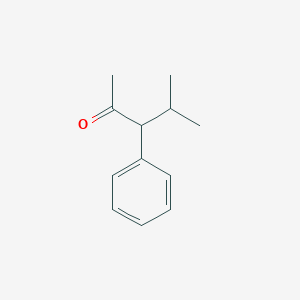

4-甲基-3-苯基戊酮

描述

4-Methyl-3-phenylpentan-2-one is a compound that is structurally related to several other chemicals that have been studied for various applications and properties. While the specific compound 4-Methyl-3-phenylpentan-2-one is not directly mentioned in the provided papers, we can infer some information based on closely related compounds.

Synthesis Analysis

The synthesis of related compounds, such as 2-Methyl-4-phenylpentanedioic acid, involves the Michael reaction followed by hydrolysis, as described in the synthesis of 2-Methyl-4-phenylpentanedioic anhydride . This method could potentially be adapted for the synthesis of 4-Methyl-3-phenylpentan-2-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-3-phenylpentan-2-one can be complex, with the potential for various functional groups to be present. For example, 3-(4-fluorophenylhydrazone)pentane-2,4-dione has been studied using spectroscopic methods and X-ray diffraction, revealing a hydrazone structure with intramolecular hydrogen bonds . This suggests that 4-Methyl-3-phenylpentan-2-one could also exhibit interesting structural characteristics that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Chemical reactions involving related compounds, such as the Friedel–Crafts reaction of 2-Methyl-4-phenylpentanedioic anhydride, have been explored . Additionally, the intramolecular reaction of a phenonium ion in compounds like 4-aryl-5-tosyloxypentanoates indicates the potential for complex reaction pathways and rearrangements . These studies provide insights into the types of chemical reactions that 4-Methyl-3-phenylpentan-2-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Methyl-3-phenylpentan-2-one have been investigated. For instance, the phase equilibrium and thermodynamic modeling of 4-Methylpentan-2-one with other compounds suggest that it has good extraction performance for certain substances . The determination of various methylpentanoic acids in wine and other alcoholic beverages indicates that these compounds can be present at trace levels and have specific sensory impacts . These findings could be relevant to understanding the properties of 4-Methyl-3-phenylpentan-2-one.

科学研究应用

温度依赖的溶剂效应在光化学中的作用:1-苯基戊酮及其衍生物的光化学,包括结构类似于4-甲基-3-苯基戊酮的结构,在溶剂和弱碱存在下表现出温度依赖的反应性,这对于理解它们的光化学行为至关重要(Klán & Literák, 1999)。

设计药物的表征:对设计药物如戊酮进行的研究,这种化合物在结构上与4-甲基-3-苯基戊酮相关,为其质谱、核磁共振光谱和红外光谱数据提供了见解。这对于这类化合物的法医分析具有重要意义(Westphal et al., 2012)。

酮和二酮的合成:研究表明,使用有机膦催化反应合成类似于1-苯基戊烷-1,4-二酮和相关酮的化合物。这种方法提供了高选择性和温和的反应条件,对于合成复杂有机化合物是有价值的(Zhang et al., 2010)。

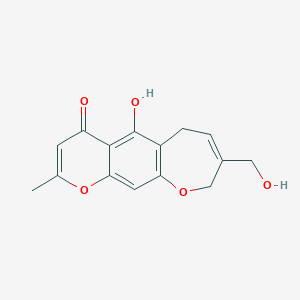

天然二醇和抗炎化合物的发现:从链霉菌中分离出类似于4-甲基-3-苯基戊酮的天然二醇和抗炎化合物,为新药物前导和治疗剂开辟了可能性(Jiang et al., 2019)。

芳基戊醇的环烷基化:对芳基戊醇进行环烷基化反应以得到茚衍生物的研究,涉及类似于4-甲基-3-苯基戊酮的化合物,有助于理解复杂有机反应机制和重排(Giovannini & Pasquier, 2002)。

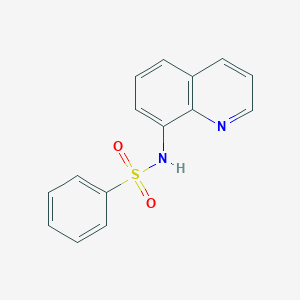

有机锡(IV)配合物的抗癌活性:研究氨基乙酸功能化席夫碱有机锡(IV)配合物,与4-甲基-3-苯基戊酮相关,显示出在抗击各种人类肿瘤细胞系中具有显著细胞毒性的潜力(Basu Baul et al., 2009)。

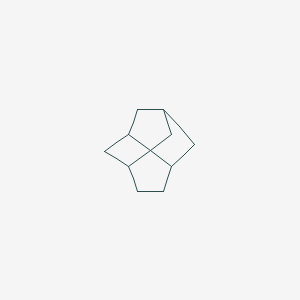

苯基戊烷的催化转化:对3-苯基戊烷的催化转化研究,这是一种与4-甲基-3-苯基戊酮结构相似的化合物,在硅铝催化剂上进行,为理解在工业化学过程中至关重要的反应机制提供了见解(Dimitrov & Ignatiev, 1967)。

醛缩反应的监测:对如戊酮-3-醇在活性氧化铝上进行的醛缩反应的研究,通过碳-13核磁共振光谱监测,有助于理解表面催化反应,这在各种化学合成过程中是重要的(Bell et al., 1984)。

作用机制

Target of Action

The primary target of 4-Methyl-3-phenylpentan-2-one is the Transient Receptor Potential Vanilloid 2 (TRPV2) channel . TRPV2 is a non-selective cation channel that contributes to various cellular processes such as cytokine production, differentiation, phagocytosis, and migration .

Mode of Action

4-Methyl-3-phenylpentan-2-one, also known as IV2-1, is a potent inhibitor of heterologously expressed TRPV2 channels . IV2-1 inhibits TRPV2-mediated Ca2+ influx in macrophages .

Biochemical Pathways

The inhibition of TRPV2 channels by 4-Methyl-3-phenylpentan-2-one affects the calcium signaling pathway . This compound shapes Ca2+ microdomains predominantly at the margin of macrophages .

Pharmacokinetics

The pharmacokinetic properties of 4-Methyl-3-phenylpentan-2-one include high gastrointestinal absorption and blood-brain barrier permeability . It is an inhibitor of CYP2D6, an enzyme involved in drug metabolism .

Result of Action

The inhibition of TRPV2 channels by 4-Methyl-3-phenylpentan-2-one results in the attenuation of macrophage phagocytosis . Moreover, TRPV2 inhibition inhibits lipopolysaccharide-induced migration of macrophages .

属性

IUPAC Name |

4-methyl-3-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXKWWBUKMPBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379795 | |

| Record name | 4-methyl-3-phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-phenylpentan-2-one | |

CAS RN |

15934-57-3 | |

| Record name | 4-methyl-3-phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

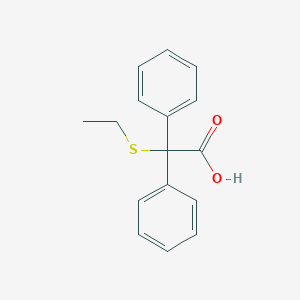

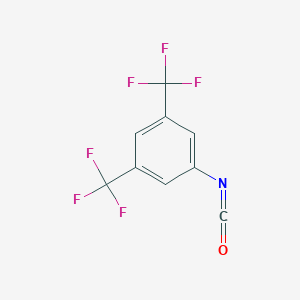

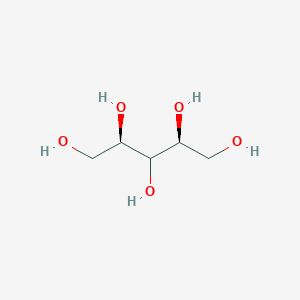

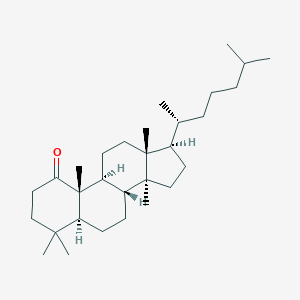

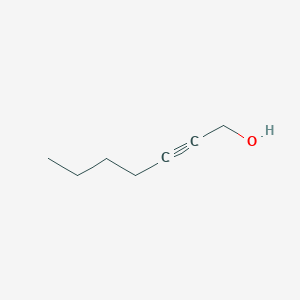

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)